N-butyl-4-trifluoromethyl-2-aminoaniline
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Overview
Description
N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a butyl group attached to the nitrogen atom and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents or other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
- 2-(trifluoromethyl)benzene-1,4-diamine
- 3,4-diaminobenzotrifluoride
Uniqueness
N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C11H15F3N2 |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H15F3N2/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14/h4-5,7,16H,2-3,6,15H2,1H3 |
InChI Key |
QFPMOGOGNPTKMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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